molecular formula C18H18N2OS B3883413 2-(butylthio)-3-phenyl-4(3H)-quinazolinone

2-(butylthio)-3-phenyl-4(3H)-quinazolinone

Cat. No.: B3883413
M. Wt: 310.4 g/mol
InChI Key: YBXSAVOQBKTUIQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known synonyms or common names. It may also include information on its appearance (such as color and state of matter at room temperature) and any notable physical or chemical properties .


Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Techniques such as spectroscopy and chromatography might be used to analyze the compound’s chemical properties .

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with specific proteins or other biological molecules .

Safety and Hazards

This involves assessing the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is typically obtained through laboratory testing and is often included in material safety data sheets .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include additional synthesis methods, exploration of its reactivity, or investigation of its biological activity .

Properties

IUPAC Name

2-butylsulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-3-13-22-18-19-16-12-8-7-11-15(16)17(21)20(18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXSAVOQBKTUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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